molecular formula C16H17ClN2O3 B268593 N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea

Cat. No. B268593
M. Wt: 320.77 g/mol
InChI Key: XHEMZAGAAIUKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea, also known as CEP-9722, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and inhibitors of PTP1B have been the focus of research for the treatment of type 2 diabetes and obesity. CEP-9722 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments will be discussed in

Mechanism of Action

PTP1B is a negative regulator of insulin signaling, and inhibitors of PTP1B have been shown to improve insulin sensitivity and glucose homeostasis. N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea inhibits PTP1B by binding to the enzyme's active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin signaling and improved glucose homeostasis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to reduce body weight and adiposity in obese animals. These effects are likely due to the inhibition of PTP1B and the resulting improvement in insulin signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea is its specificity for PTP1B, which reduces the likelihood of off-target effects. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, one limitation of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

Future research on N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea could focus on optimizing its pharmacokinetic properties, such as improving its solubility and reducing its potential for toxicity. In addition, further studies could investigate the potential of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea for the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Finally, studies could investigate the potential of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea in combination with other drugs for the treatment of type 2 diabetes and obesity.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea involves a multi-step process that begins with the reaction of 4-chloroaniline with 3-(2-methoxyethoxy)benzaldehyde to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with isocyanate to form the final product, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea improves glucose tolerance and insulin sensitivity in animal models of these diseases. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to reduce body weight and adiposity in obese animals.

properties

Product Name

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(2-methoxyethoxy)phenyl]urea

InChI

InChI=1S/C16H17ClN2O3/c1-21-9-10-22-15-4-2-3-14(11-15)19-16(20)18-13-7-5-12(17)6-8-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20)

InChI Key

XHEMZAGAAIUKHY-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.